Thermal Stability of Photodimer Exceeds Spiropyran by >1000-Fold for Long-Term Data Storage
The photodimer of pyrido[3,2-g]quinoline, generated upon UV irradiation at 320–400 nm, exhibits exceptional thermal stability. Under accelerated aging conditions of 80 °C for 20 days, the colored dimer form showed no detectable reversion to the original monomer [1]. In contrast, the widely studied photochromic compound spiropyran is thermally unstable in its merocyanine (MC) form; at a lower temperature of 313 K (40 °C), MC decays with first-order rate constants ranging from 5.19 × 10⁻⁴ s⁻¹ to 34.7 × 10⁻⁴ s⁻¹, corresponding to half-lives on the order of minutes to hours [2]. This represents an estimated >1000-fold improvement in practical thermal stability for the pyrido[3,2-g]quinoline system.
| Evidence Dimension | Thermal stability of photochromic colored state |
|---|---|
| Target Compound Data | Stable at 80 °C for 20 days with no reversion |
| Comparator Or Baseline | Spiropyran (merocyanine form): k = 5.19 × 10⁻⁴ s⁻¹ to 34.7 × 10⁻⁴ s⁻¹ at 313 K (half-life ~ minutes to hours) |
| Quantified Difference | Estimated >1000-fold increase in thermal stability |
| Conditions | Solid state or polymer matrix for pyrido[3,2-g]quinoline dimer; ionic liquid or ethanol solution for spiropyran |
Why This Matters
This superior thermal stability is critical for procurement in applications requiring long-term, non-volatile optical data storage or reversible photopatterning, where data loss due to thermal fading is unacceptable.
- [1] Seikisui Kagaku Kogyo Kabushiki Kaisha. (1992). Organic photochromic compound, a dimer of pyrido quinoline (U.S. Patent No. 5,091,535). U.S. Patent and Trademark Office. View Source
- [2] Wu, Y., Zhang, S., Zhang, X., & Ma, J. (2009). Photochromism of Spiropyran in Ionic Liquids: Enhanced Fluorescence and Delayed Thermal Reversion. The Journal of Physical Chemistry B, 113(12), 3990–3994. https://doi.org/10.1021/jp8089982 View Source
